3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate
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Overview
Description
3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate is an organic compound with the molecular formula C14H16O2 It is a derivative of cinnamyl alcohol and is characterized by the presence of both phenyl and butenoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate typically involves the esterification of cinnamyl alcohol with 2-methyl-2-butenoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of cinnamaldehyde or cinnamic acid.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cinnamyl alcohol, which can then interact with cellular components. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also modulate oxidative stress pathways by acting as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl Alcohol: A precursor to 3-Phenyl-2-propen-1-yl 2-methyl-2-butenoate, known for its use in fragrances and flavorings.
Cinnamic Acid: An oxidation product of cinnamyl alcohol, used in the synthesis of various pharmaceuticals.
Cinnamaldehyde: Another oxidation product, known for its antimicrobial properties.
Uniqueness
This compound is unique due to the presence of both phenyl and butenoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
2170649-51-9 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
InChI Key |
KRNURAJANZKGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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